molecular formula C2H7N B3044227 Dimethylamine-N-D1 CAS No. 917-72-6

Dimethylamine-N-D1

Cat. No. B3044227
CAS RN: 917-72-6
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-DYCDLGHISA-N
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Description

Dimethylamine-N-D1 (DMA-N-D1) is an organic compound belonging to the class of amines. It is a colorless, flammable, and water-soluble liquid with a strong ammonia-like odor. DMA-N-D1 is widely used in the chemical industry and has a number of applications in the pharmaceutical, agricultural, and food industries. It is also used as a building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Dimethylamine-N-D1 is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. It can also be used as a catalyst in certain reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dimethylamine-N-D1 are not well understood. It is believed to be metabolized in the body and excreted in the urine. It is also believed to have some toxic effects, although the exact mechanism of toxicity is not known.

Advantages And Limitations For Lab Experiments

Dimethylamine-N-D1 has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also a versatile reagent, capable of reacting with a variety of nucleophiles. However, it is also toxic and flammable, and should be handled with care.

Future Directions

There are a number of potential future directions for research involving Dimethylamine-N-D1. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action and its reactivity with different nucleophiles could lead to the development of more efficient and cost-effective synthetic methods.

Scientific Research Applications

Dimethylamine-N-D1 has been studied extensively in the scientific research community. It has been used in a variety of experiments, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of polymers, and the study of catalytic reactions. It has also been used to study the structure and reactivity of organic molecules.

properties

IUPAC Name

N-deuterio-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDSFDQCJNGOL-DYCDLGHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

46.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylamine-N-D1

Synthesis routes and methods I

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

5.4 g of metachlorperbenzoic acid was added to a chloroform solution of 3.7 g of N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide obtained by reaction between dimethylamine and N-allyl-N-(α-methylbenzyl)-4-chlorocarbonylbenzenesulfonamide. The mixture was reacted under reflux for 2 hours. Thereafter, an aqueous sodium sulfite solution was added to decompose the excess of the peroxide. After washing with an aqueous sodium bicarbonate solution and water, the chloroform solution was dried over anhydrous magnesium sulfate, concentrated and purified by the silica gel chromatography to obtain 3.0 g (77%) of the intended product (Compound No. 163), m.p. 98.0°~100.0° C. The elemental analysis of the product was effected with the results shown below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Name
bis(dimethylamino)azafulvene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The same procedure as in Reference Example 25-8 was carried out by using (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (300 mg, 0.47 mmol), isobutyl chloroformate (74 μl, 0.56 mmol), triethylamine (78 μl, 0.56 mmol) and a 50% dimethylamine aqueous solution (0.27 ml) to obtain (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl- 2-(dimethylcarbamoyl)pyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (290 mg, yield: 93%).
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylamine-N-D1
Reactant of Route 2
Dimethylamine-N-D1
Reactant of Route 3
Dimethylamine-N-D1
Reactant of Route 4
Dimethylamine-N-D1
Reactant of Route 5
Dimethylamine-N-D1
Reactant of Route 6
Dimethylamine-N-D1

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